molecular formula C20H19ClN6O2 B12636731 3-[[4-[3-(3-chlorophenoxy)azetidin-1-yl]-1,3,5-triazin-2-yl]amino]-N-methylbenzamide

3-[[4-[3-(3-chlorophenoxy)azetidin-1-yl]-1,3,5-triazin-2-yl]amino]-N-methylbenzamide

Cat. No.: B12636731
M. Wt: 410.9 g/mol
InChI Key: WAZXRCVNRLURFQ-UHFFFAOYSA-N
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Description

3-[[4-[3-(3-chlorophenoxy)azetidin-1-yl]-1,3,5-triazin-2-yl]amino]-N-methylbenzamide is a complex organic compound that features a unique combination of azetidine, triazine, and benzamide moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[4-[3-(3-chlorophenoxy)azetidin-1-yl]-1,3,5-triazin-2-yl]amino]-N-methylbenzamide typically involves multiple steps, starting with the preparation of the azetidine ring. One common method involves the DBU-catalyzed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalized 3-substituted 3-(acetoxymethyl)azetidines . The triazine moiety can be introduced through nucleophilic substitution reactions involving chlorinated triazines .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-[[4-[3-(3-chlorophenoxy)azetidin-1-yl]-1,3,5-triazin-2-yl]amino]-N-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-[[4-[3-(3-chlorophenoxy)azetidin-1-yl]-1,3,5-triazin-2-yl]amino]-N-methylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[[4-[3-(3-chlorophenoxy)azetidin-1-yl]-1,3,5-triazin-2-yl]amino]-N-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring is known to target transpeptidase enzymes, which are crucial for bacterial cell-wall synthesis . This interaction can inhibit the growth of bacteria, making the compound a potential antimicrobial agent.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-[[4-[3-(3-chlorophenoxy)azetidin-1-yl]-1,3,5-triazin-2-yl]amino]-N-methylbenzamide apart is its unique combination of azetidine, triazine, and benzamide moieties, which confer a distinct set of chemical and biological properties. This makes it a versatile compound for various applications in scientific research and industry.

Properties

Molecular Formula

C20H19ClN6O2

Molecular Weight

410.9 g/mol

IUPAC Name

3-[[4-[3-(3-chlorophenoxy)azetidin-1-yl]-1,3,5-triazin-2-yl]amino]-N-methylbenzamide

InChI

InChI=1S/C20H19ClN6O2/c1-22-18(28)13-4-2-6-15(8-13)25-19-23-12-24-20(26-19)27-10-17(11-27)29-16-7-3-5-14(21)9-16/h2-9,12,17H,10-11H2,1H3,(H,22,28)(H,23,24,25,26)

InChI Key

WAZXRCVNRLURFQ-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=CC(=CC=C1)NC2=NC(=NC=N2)N3CC(C3)OC4=CC(=CC=C4)Cl

Origin of Product

United States

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